
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 1170522-75-4
- Molecular Formula : C21H30N4O3
- Molecular Weight : 386.5 g/mol
The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. The oxadiazole derivatives have been studied for their ability to inhibit various enzymes and pathways involved in disease processes, particularly in cancer and inflammation.
Notum Inhibition
Recent studies have highlighted the role of oxadiazoles in inhibiting Notum carboxylesterase activity, a negative regulator of the Wnt signaling pathway. This inhibition can lead to enhanced Wnt signaling, which is crucial for various cellular processes including proliferation and differentiation .
Anticancer Activity
This compound has shown promise in anticancer applications. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been evaluated for their anticancer properties with promising results against renal and breast cancer cells .
Antimicrobial Properties
In addition to anticancer activity, studies have indicated that oxadiazole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against bacterial strains, which could be explored further in drug development .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Future Directions
Continued research into the biological activity of this compound is warranted. Potential areas of focus include:
- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target pathways.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies showed that certain oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Case Study Example :
A study demonstrated that a series of 1,3,4-oxadiazole derivatives showed promising anticancer activity by inducing apoptosis in cancer cells. The mechanism involved the modulation of apoptotic pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that oxadiazole derivatives can exhibit antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
Case Study Example :
In a comparative study, several oxadiazole derivatives were tested for their antibacterial efficacy. The results indicated that specific compounds demonstrated superior activity compared to conventional antibiotics, suggesting their potential as alternative antimicrobial agents.
General Synthetic Route :
- Formation of Oxadiazole Ring : The initial step involves the reaction of appropriate amines with carboxylic acids or acyl chlorides under acidic or basic conditions to form the oxadiazole moiety.
- Coupling Reaction : The oxadiazole product is then coupled with piperidine derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Biological Mechanisms
The biological mechanisms by which N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exerts its effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-5-14-27-18-8-6-17(7-9-18)22-21(26)25-12-10-16(11-13-25)20-24-23-19(28-20)15(2)3/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZILQVMLYROQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.